1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene

Description

Overview of 1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene

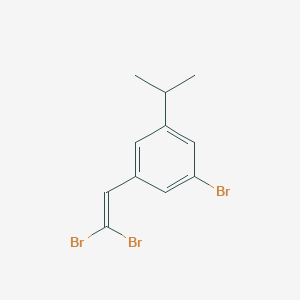

This compound represents a distinctive member of the brominated aromatic hydrocarbon family, characterized by its complex substitution pattern and multiple halogen functionalities. The compound possesses the molecular formula C₁₁H₁₁Br₃ with a molecular weight of 382.917 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-bromo-3-(2,2-dibromoethenyl)-5-propan-2-ylbenzene, which accurately reflects its structural composition.

The molecular structure consists of a benzene ring bearing three distinct substituents positioned in a 1,3,5-substitution pattern. The primary bromine atom occupies position 1 of the aromatic ring, while an isopropyl group is located at position 5, and a 2,2-dibromovinyl group is attached at position 3. This arrangement creates a highly functionalized aromatic system with significant synthetic potential due to the presence of multiple reactive bromine centers.

The compound exhibits the Simplified Molecular Input Line Entry System notation as CC(C)c1cc(Br)cc(C=C(Br)Br)c1, which provides a clear representation of its connectivity pattern. The International Chemical Identifier for this compound is InChI=1S/C11H11Br3/c1-7(2)9-3-8(5-11(13)14)4-10(12)6-9/h3-7H,1-2H3, with the corresponding InChI Key being DTCIVDUCTXKACF-UHFFFAOYSA-N.

Physical characterization reveals that this compound typically appears as a solid material under standard storage conditions, with recommended ambient temperature storage requirements. The compound is catalogued under the Molecular Design Limited number MFCD31561256, facilitating its identification in chemical databases and inventory systems.

Historical Context and Discovery

The development of this compound emerged within the broader context of organohalogen chemistry advancement and the systematic exploration of polybrominated aromatic compounds. While specific details regarding the initial synthesis and discovery of this particular compound are not extensively documented in available literature, its development can be understood within the framework of synthetic organic chemistry's evolution toward increasingly complex halogenated building blocks.

The compound represents part of a broader family of brominated aromatic compounds that have gained significance in modern synthetic chemistry. The systematic approach to developing such compounds reflects the growing understanding of halogen substitution patterns and their influence on molecular reactivity and stability. Research in brominated aromatic chemistry has historically focused on developing versatile synthetic intermediates that can serve as precursors for more complex molecular architectures.

The classification of this compound under various chemical databases and supplier catalogs indicates its recognition as a valuable research chemical with applications in academic and industrial settings. The assignment of a unique Chemical Abstracts Service number demonstrates its formal recognition within the chemical literature and its inclusion in systematic chemical documentation efforts.

Contemporary availability of this compound through multiple chemical suppliers suggests its established utility in research applications and synthetic methodology development. The compound's presence in commercial catalogs indicates sufficient demand and synthetic accessibility to warrant regular production and distribution through established chemical supply networks.

Significance in Organic and Organohalogen Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features that provide multiple reactive sites for chemical transformation. The presence of three bromine atoms distributed across both aromatic and vinyl positions creates opportunities for selective functionalization and cross-coupling reactions that are fundamental to modern synthetic methodology.

Brominated aromatic compounds have historically played crucial roles as synthetic intermediates due to the excellent leaving group properties of bromide ions in nucleophilic substitution reactions. The compound's structure incorporates these advantages while providing additional complexity through the dibromovinyl substituent, which can participate in elimination reactions, coupling processes, and cycloaddition chemistry.

The strategic positioning of the isopropyl group at the 5-position of the benzene ring introduces steric considerations that can influence the selectivity of chemical reactions. This structural feature provides opportunities for controlling regioselectivity in synthetic transformations and may impact the compound's behavior in catalytic processes. The electron-donating nature of the isopropyl group also modulates the electronic properties of the aromatic system, potentially affecting reaction rates and mechanistic pathways.

Research applications of similar brominated compounds demonstrate their utility in constructing complex molecular frameworks through cross-coupling reactions, particularly palladium-catalyzed processes such as Suzuki-Miyaura and Stille couplings. The multiple brominated sites in this compound suggest potential for sequential coupling reactions that could enable the construction of highly substituted aromatic systems.

The compound's structure also makes it relevant to materials science applications, where brominated aromatics serve as flame retardants, polymer modifiers, and precursors for advanced materials. The combination of aromatic and vinyl functionalities provides opportunities for polymerization reactions and incorporation into macromolecular structures with specific properties.

| Structural Feature | Chemical Significance | Potential Applications |

|---|---|---|

| Aromatic Bromine | Nucleophilic substitution, cross-coupling | Synthetic intermediate |

| Dibromovinyl Group | Elimination, coupling reactions | Alkene synthesis |

| Isopropyl Substituent | Steric control, electronic modulation | Selectivity enhancement |

Scope and Objectives of Research

Research involving this compound encompasses multiple areas of investigation that reflect its potential utility as a synthetic intermediate and its relevance to broader questions in organohalogen chemistry. The primary research objectives center on understanding the compound's reactivity patterns, developing efficient synthetic methodologies for its preparation, and exploring its applications in constructing more complex molecular structures.

Synthetic methodology development represents a major research focus, with investigations aimed at optimizing reaction conditions for selective functionalization of specific brominated sites. Research efforts examine the relative reactivity of the aromatic bromine versus the vinyl bromines, seeking to establish protocols for sequential transformation that can access diverse substitution patterns. These studies contribute to the broader understanding of polybrominated compound reactivity and support the development of efficient synthetic routes to complex aromatic systems.

Mechanistic studies constitute another important research area, focusing on elucidating the pathways by which this compound undergoes various chemical transformations. Understanding reaction mechanisms enables the prediction of optimal reaction conditions and the design of new synthetic strategies. Research in this area often employs computational chemistry methods alongside experimental investigations to provide comprehensive mechanistic insights.

Applications research explores the utility of this compound in constructing target molecules relevant to pharmaceutical, materials, and agrochemical applications. These investigations examine the compound's role as a building block in total synthesis efforts and its potential for generating libraries of related compounds through systematic derivatization.

The availability of this compound through commercial suppliers facilitates research efforts by providing reliable access to high-quality material. This accessibility enables researchers to focus on applications and methodology development rather than synthetic preparation, accelerating progress in understanding the compound's properties and potential uses.

Properties

IUPAC Name |

1-bromo-3-(2,2-dibromoethenyl)-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br3/c1-7(2)9-3-8(5-11(13)14)4-10(12)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCIVDUCTXKACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C=C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191667 | |

| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227272-84-4 | |

| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach involves the selective bromination of a benzene derivative bearing an isopropyl substituent, followed by the introduction of the dibromovinyl group at the desired position.

- Starting with 5-isopropyl-1-bromobenzene or similar derivatives, electrophilic bromination is performed at the meta position relative to the isopropyl group, exploiting its directing effects.

- The dibromovinyl group is then introduced via a bromination of an existing vinyl precursor or through a Wittig or Horner–Wadsworth–Emmons (HWE) reaction, followed by bromination.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination of aromatic ring | Bromine (Br₂), FeBr₃ or AlBr₃ | Chlorinated solvents (CCl₄, CHCl₃) | Room temperature or reflux | Control of regioselectivity is critical |

| Vinyl group bromination | N-bromosuccinimide (NBS), radical initiator (AIBN) | Carbon tetrachloride | Reflux | For dibromovinyl formation |

- High regioselectivity due to directing effects of the isopropyl group

- Well-established protocols for aromatic bromination

Bromination of Pre-formed Vinyl Precursors

Method Overview:

This involves synthesizing a vinyl precursor with the dibromovinyl group, then attaching it to the aromatic ring via electrophilic substitution or cross-coupling.

- Synthesize 2,2-dibromovinyl derivatives via bromination of alkynes or olefins.

- Attach the dibromovinyl group to the aromatic ring through a Suzuki or Stille coupling, or via electrophilic addition if suitable.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Dibromovinyl synthesis | Br₂, base (NaOH or KOH) | Acetone or water | 0°C to room temperature | Controlled addition to prevent overbromination |

| Coupling to aromatic | Palladium catalyst, base | Toluene or DMF | Reflux | Cross-coupling methods provide regioselectivity |

Method Overview:

In some cases, starting from 5-isopropylbenzene , selective bromination at the meta position is achieved, followed by introduction of the dibromovinyl group through a sequence of reactions.

- Brominate 5-isopropylbenzene using Br₂ in the presence of a catalyst or under controlled conditions to obtain 3-bromo-5-isopropylbenzene .

- Convert the methyl group to a vinyl or dibromovinyl group via oxidation and bromination steps, such as using NBS and radical initiators.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | CCl₄ | Room temperature | Regioselective bromination |

| Vinyl group formation | NBS, AIBN | CCl₄ | Reflux | Radical bromination of methyl groups |

Data Table of Representative Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Bromination of aromatic precursor | 5-isopropylbenzene derivatives | Br₂, FeBr₃ | Room temperature/reflux | 60-85% | Regioselective bromination |

| Vinyl bromination and coupling | Vinyl precursors | Br₂, AIBN, Pd catalysts | Reflux | 50-75% | Versatile, allows functional group control |

| Sequential bromination and oxidation | Methylbenzene derivatives | Br₂, NBS, oxidants | Controlled temperature | Variable | Suitable for complex substitution patterns |

Research Findings and Notes

- Selectivity: Bromination reactions are highly dependent on the electronic nature of the aromatic ring and the existing substituents. The isopropyl group directs bromination to the meta position, facilitating regioselective synthesis.

- Reaction Optimization: Temperature control and choice of solvent are crucial in minimizing polybromination and side reactions.

- Yield Considerations: Cross-coupling reactions involving vinyl groups generally provide higher yields and regioselectivity, especially when using palladium catalysis.

- Industrial Relevance: Large-scale synthesis often employs continuous flow bromination to enhance safety and control over exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms and the formation of simpler hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

Substitution Reactions: Products may include derivatives with different functional groups such as hydroxyl, amino, or alkyl groups.

Oxidation Reactions: Products can include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products may include simpler hydrocarbons or partially dehalogenated compounds.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various reactions, including:

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced with other functional groups using reagents like sodium hydroxide (NaOH).

- Oxidation Reactions: It can be oxidized to form corresponding brominated aromatic ketones or aldehydes using agents such as potassium permanganate (KMnO₄).

Biological Studies

The compound has been investigated for its potential biological activities, particularly in relation to enzyme inhibition and antimicrobial efficacy:

- Enzyme Inhibition: Research indicates that it may inhibit enzymes involved in critical metabolic pathways.

- Antimicrobial Activity: A study demonstrated significant inhibition against various bacterial strains, indicating potential use as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Pharmaceutical Development

Due to its brominated aromatic structure, this compound is being explored for its potential use in developing pharmaceuticals. It may play a role in the synthesis of new drugs targeting specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited significant antimicrobial properties, making it a candidate for new drug development.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition mechanism revealed that the compound interacts with key metabolic enzymes, potentially leading to reduced growth rates of susceptible organisms. This highlights its importance in developing therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene involves its interaction with molecular targets through its bromine atoms and vinyl group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene

1-Bromo-3-iodo-5-methylbenzene (CAS 116632-38-3)

cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (deltamethrin metabolite)

Table 1: Structural and Functional Comparison

Reactivity and Environmental Behavior

Halogen Effects:

- The bromine and iodine in 1-Bromo-3-iodo-5-methylbenzene confer distinct reactivity: iodine’s polarizability may enhance nucleophilic substitution, while bromine’s electronegativity favors electrophilic reactions. In contrast, the dibromovinyl group in the target compound likely increases electrophilic reactivity, making it prone to degradation via dehalogenation pathways .

- The isopropyl group in the target compound may sterically hinder reactions compared to the smaller methyl group in 1-Bromo-3-iodo-5-methylbenzene.

Environmental Persistence:

Biological Activity

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. This compound's unique structure, characterized by multiple bromine substituents and an isopropyl group, suggests potential biological activities that merit detailed investigation.

This compound is categorized as a brominated aromatic hydrocarbon. Its molecular formula is and it possesses significant lipophilicity due to its bromine atoms and isopropyl group. The presence of these substituents influences its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to engage in electrophilic aromatic substitution reactions, where the bromine atoms can act as electrophiles. Additionally, the compound's aromatic ring may participate in π-π stacking interactions with other biomolecules, potentially affecting enzyme activity or receptor binding.

Biological Activity

Research indicates that brominated compounds often exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. Here are some notable findings regarding the biological activity of this compound:

- Antimicrobial Activity : Studies have shown that similar brominated compounds possess significant antimicrobial properties against various pathogens. For instance, compounds with brominated aromatic structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Enzyme Inhibition : The compound's structure suggests it may inhibit specific enzymes involved in metabolic pathways. For example, related compounds have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose metabolism .

- Cytotoxicity : Preliminary studies indicate that brominated compounds can exhibit cytotoxic effects on human cell lines. This cytotoxicity may be linked to their ability to disrupt cellular membranes or interfere with metabolic processes .

Case Studies

Several case studies have explored the biological effects of brominated aromatic compounds similar to this compound:

- Study on PTP1B Inhibitors : A series of synthesized bromophenol derivatives were tested for PTP1B inhibitory activity. Among these, specific derivatives showed potent inhibition (IC50 values ranging from 1.50 μM to 2.42 μM), demonstrating the potential for developing new therapeutic agents targeting diabetes .

- Antifungal Activity : Research on related dibrominated compounds revealed significant antifungal properties against Aspergillus niger and other fungal strains. These findings suggest that this compound may also possess similar antifungal capabilities .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Basic: What are the key analytical methods to confirm the purity and structural integrity of 1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene?

Methodological Answer:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to assess purity, as these methods are standard for brominated aromatics (e.g., >95.0% purity thresholds in Kanto Reagents catalog entries) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons near the isopropyl group and dibromovinyl moiety.

- ¹³C NMR confirms the aromatic backbone and substituent positions.

- 2D NMR (e.g., COSY, HSQC) resolves regiochemical ambiguities, particularly for the dibromovinyl group.

- Mass Spectrometry (MS) verifies molecular weight (e.g., via ESI-MS or EI-MS), with attention to bromine isotope patterns .

Basic: How can researchers optimize the synthesis of this compound from precursor compounds?

Methodological Answer:

- Precursor Selection : Start with 5-isopropylbenzaldehyde or a brominated analog (e.g., 1-bromo-3-isopropylbenzene ).

- Bromination Strategies :

- Use N-bromosuccinimide (NBS) in CCl₄ for regioselective bromination of the aromatic ring .

- For dibromovinyl introduction, employ vinyl bromide or tetrabromomethane under radical initiation (e.g., AIBN) .

- Purification : Recrystallize in hexane/ethyl acetate mixtures to remove unreacted brominating agents .

Advanced: How does steric hindrance from the isopropyl group influence regioselectivity in further functionalization reactions?

Methodological Answer:

- Steric Effects : The isopropyl group at position 5 directs electrophilic substitutions (e.g., nitration, sulfonation) to the less hindered para position (position 2) .

- Cross-Coupling Reactions :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ and aryl boronic acids under inert conditions. Steric bulk may slow reactivity, requiring elevated temperatures (80–100°C) .

- Buchwald-Hartwig Amination : Optimize ligand choice (e.g., XPhos) to mitigate steric challenges .

Advanced: What are the thermal stability thresholds for this compound, and how should degradation be monitored?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >200°C, based on analogs like 1-bromo-2,6-dichlorobenzene, bp 242°C ).

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition events.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy during heating to detect bromine loss or vinyl group degradation .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent bromine leakage or hydrolysis .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Advanced: How can computational modeling predict reactivity patterns in this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks.

- Simulate transition states for cross-coupling reactions (e.g., using Gaussian or ORCA software).

- Molecular Dynamics (MD) : Model steric interactions between the isopropyl group and reagents (e.g., Grignard reagents) to guide solvent selection (e.g., THF vs. DMF) .

Advanced: How do solvent polarity and proticity affect its reactivity in SNAr (Nucleophilic Aromatic Substitution)?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMSO, DMF): Enhance reaction rates by stabilizing transition states through dipole interactions.

- Protic Solvents (e.g., MeOH, H₂O): Slow SNAr due to hydrogen bonding with nucleophiles (e.g., amines).

- Kinetic Studies : Use UV-Vis spectroscopy to track substitution rates under varying solvent conditions .

Basic: What chromatographic methods are optimal for separating byproducts during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.